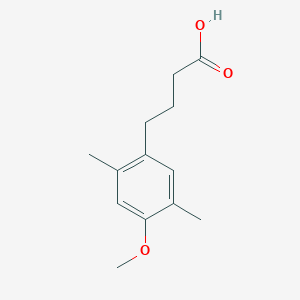

4-(4-Methoxy-2,5-dimethyl-phenyl)-butyric acid

Description

Properties

IUPAC Name |

4-(4-methoxy-2,5-dimethylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9-8-12(16-3)10(2)7-11(9)5-4-6-13(14)15/h7-8H,4-6H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBZQMGCZYSQEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-2,5-dimethyl-phenyl)-butyric acid typically involves the following steps:

Starting Material: The synthesis begins with 4-methoxy-2,5-dimethylbenzaldehyde.

Grignard Reaction: The aldehyde is subjected to a Grignard reaction with a suitable Grignard reagent, such as butylmagnesium bromide, to form the corresponding alcohol.

Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-2,5-dimethyl-phenyl)-butyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthetic Chemistry

4-(4-Methoxy-2,5-dimethyl-phenyl)-butyric acid serves as a crucial building block in the synthesis of more complex organic molecules. Its carboxylic acid group can participate in various chemical reactions, including:

- Esterification : Formation of esters for use in pharmaceuticals.

- Amidation : Reaction with amines to produce amides with potential therapeutic properties.

These reactions are essential for developing derivatives that may possess enhanced biological activities.

Biological Studies

Research has focused on the biological activity of this compound, particularly its interaction with various biological systems. Initial studies suggest potential applications in:

- Neuropharmacology : Investigating its effects on neurotransmitter levels and receptor interactions.

- Anti-inflammatory Research : Exploring its role in modulating inflammatory pathways.

The compound's ability to influence biological targets makes it a subject of interest for therapeutic development.

Proteomics Research

This compound has been utilized as a reference standard in proteomics assays. Its structural characteristics allow researchers to study protein interactions and modifications effectively.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-2,5-dimethyl-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: Interacting with specific receptors on cell surfaces.

Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.

Signal Transduction: Modulating signal transduction pathways to elicit biological responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Differentiation

- Functional Groups : The absence of a ketone group distinguishes it from 4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid (CAS: 4773-88-0), simplifying its reactivity profile and reducing susceptibility to nucleophilic attacks .

- Chain Length: Shorter-chain analogs like 4-(2,4-dihydroxyphenyl)butanoic acid (C₁₀H₁₂O₄) exhibit reduced lipophilicity, limiting their utility in hydrophobic environments .

Research Implications

The structural nuances of this compound make it a valuable candidate for:

- Drug Development : Its balanced hydrophobicity and steric profile may optimize blood-brain barrier penetration in CNS-targeted therapies .

- Chemical Synthesis : As a building block for complex molecules, particularly where selective substitution is required .

Biological Activity

4-(4-Methoxy-2,5-dimethyl-phenyl)-butyric acid, also known as a derivative of butyric acid, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : CHO

- Molecular Weight : 218.28 g/mol

The structure consists of a butyric acid moiety attached to a substituted aromatic ring. The presence of the methoxy and dimethyl groups influences its solubility and biological interactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties . For instance, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Case Study : A study demonstrated that a related compound significantly reduced the viability of prostate cancer cells through apoptosis induction and modulation of apoptosis-related proteins (Bcl-2 family) .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity . It has shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

- Research Findings : In vitro assays revealed that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds like this compound have been studied for their anti-inflammatory effects .

- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in experimental models .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include absorption, distribution, metabolism, and excretion (ADME).

| Parameter | Description |

|---|---|

| Absorption | Rapidly absorbed after oral administration |

| Distribution | Widely distributed in tissues |

| Metabolism | Primarily metabolized in the liver |

| Excretion | Excreted mainly via urine |

Safety and Toxicology

Safety assessments are crucial for any therapeutic agent. Preliminary studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further toxicological evaluations are necessary to establish long-term safety.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Methoxy-2,5-dimethyl-phenyl)-butyric acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of aryl-substituted butyric acids typically involves Friedel-Crafts alkylation or coupling reactions. For example, a modified Ullmann coupling using a palladium catalyst (e.g., Pd(OAc)₂) with a methoxy- and dimethyl-substituted aryl halide precursor can yield the target compound. Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios of the aryl halide to the butyric acid precursor. Evidence from analogous compounds (e.g., 4-(4-Methylphenyl)butyric acid) suggests yields of 54–88% under inert atmospheres .

Q. How can researchers validate the purity and structural identity of this compound?

Methodological Answer: Combine chromatographic and spectroscopic techniques:

- HPLC : Use a C18 reverse-phase column with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) to assess purity (>95%).

- NMR : Confirm the methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.2 ppm), and butyric acid chain (δ 2.3–2.6 ppm for CH₂ groups).

- LC-MS : Monitor the molecular ion peak [M-H]⁻ at m/z ~249 (calculated for C₁₃H₁₆O₃) .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

Methodological Answer: Due to its hydrophobic aryl group, dissolve in DMSO (10–50 mM stock) and dilute in PBS or cell culture media (final DMSO ≤0.1%). For in vitro studies, verify solubility via dynamic light scattering (DLS) to avoid aggregation. Analogous compounds (e.g., 4-phenylbutyric acid) show pH-dependent solubility, with improved dissolution in alkaline buffers (pH 8.0) .

Advanced Research Questions

Q. How does this compound interact with cellular targets such as HDACs or endoplasmic reticulum (ER) stress pathways?

Methodological Answer: Design dose-response assays:

- HDAC Inhibition : Use fluorogenic substrates (e.g., Boc-Lys-AMC) in HeLa cell lysates; compare IC₅₀ values to 4-phenylbutyric acid (reference HDAC inhibitor, IC₅₀ ~2–5 mM) .

- ER Stress Modulation : Transfect HEK293 cells with a luciferase reporter under an ER stress response element (ERSE). Treat with thapsigargin (inducer) and the compound to assess UPR pathway suppression via luminescence .

Q. What metabolic pathways degrade this compound in mammalian systems, and how can metabolites be identified?

Methodological Answer:

Q. How can conflicting data on its cytotoxicity be resolved across different cell lines?

Methodological Answer:

- Mechanistic Profiling : Compare ROS generation (DCFH-DA assay), mitochondrial membrane potential (JC-1 staining), and apoptosis markers (caspase-3/7 activity) in sensitive vs. resistant lines (e.g., HepG2 vs. MCF-7).

- Omics Integration : Perform RNA-seq to identify differentially expressed genes (e.g., Nrf2, ATF4) that modulate toxicity .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

Methodological Answer:

- Prodrug Design : Synthesize ester derivatives (e.g., ethyl ester) to enhance intestinal absorption. Hydrolyze enzymatically in plasma to release the active acid.

- Nanoparticle Encapsulation : Use PEG-PLGA nanoparticles (100–200 nm) to increase circulation time. Validate via pharmacokinetic studies (Cₘₐₓ, AUC₀–₂₄) in rodent models .

Data Analysis and Experimental Design

Q. How should researchers interpret discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

- Assay Standardization : Ensure consistent cell density, serum concentration, and exposure time.

- Control Normalization : Include 4-phenylbutyric acid as a reference in all experiments.

- Meta-Analysis : Use ANOVA to compare datasets, accounting for variables like cell passage number and batch effects .

Q. What computational tools predict the compound’s interaction with novel protein targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with HDAC1 (PDB: 4BKX) or GRP78 (PDB: 5E32) crystal structures. Validate via mutagenesis (e.g., HDAC1 His143Ala).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

Environmental and Safety Considerations

Q. What are the ecotoxicological impacts of this compound, and how can biodegradability be assessed?

Methodological Answer:

Q. What PPE and engineering controls are recommended for handling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.